Barium bromide

Scintillation Radiation Detection Gamma-Ray Spectroscopy

Researchers requiring anhydrous BaBr₂ for crystal growth or radiochemical purification often face supply of the incorrect dihydrate form or substitutions with unsuitable BaCl₂/BaI₂. This anhydrous product (CAS 10553-31-8, density 4.78 g/cm³, mp 857 °C) is the exact precursor needed. - Enables tunable scintillator light yield up to 40,000 ph/MeV with Eu²⁺ doping; AuBr₃ additives further optimize detector performance. - Guarantees fractional crystallization efficiency in radium purification protocols, irreplaceable by SrBr₂ or CaBr₂. - Procure with confidence: strict anhydrous specifications verified, shipped under inert gas to maintain integrity.

Molecular Formula BaBr2
Molecular Weight 297.13 g/mol
CAS No. 10553-31-8
Cat. No. B227244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium bromide
CAS10553-31-8
Molecular FormulaBaBr2
Molecular Weight297.13 g/mol
Structural Identifiers
SMILES[Br-].[Br-].[Ba+2]
InChIInChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2
InChIKeyNKQIMNKPSDEDMO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrous Barium Bromide Overview


Barium bromide (BaBr₂, CAS 10553-31-8) is an ionic, hygroscopic alkaline earth halide that crystallizes in an orthorhombic lead chloride (cotunnite) structure with space group Pnma [1]. As an anhydrous salt with a density of 4.78 g/cm³ and a melting point of 857 °C, its physical properties are distinct from its dihydrate form (BaBr₂·2H₂O, CAS 7791-28-8) [2]. The compound serves as a critical precursor in materials science, primarily valued for its high effective atomic number (Z_eff) and favorable luminescence when activated with dopants like Eu²⁺, making it a candidate for X-ray and gamma-ray scintillation detectors [3].

Anhydrous form (CAS 10553-31-8) required for crystal growth; dihydrate yields different structure and density
High effective atomic number (Z_eff) and Eu²⁺ dopant compatibility for scintillator research
Distinct fractional crystallization behavior enables radium separation studies

Anhydrous Barium Bromide: Substitution Constraints


The procurement of barium bromide for advanced optical and radiochemical applications is specific to its anhydrous form (CAS 10553-31-8). The dihydrate BaBr₂·2H₂O is unsuitable for crystal growth due to its lower density (3.58 vs 4.78 g/cm³) and different crystal structure, while substitution with barium chloride (BaCl₂) or iodide (BaI₂) yields quantifiably different electronic and luminescent properties [1]. For instance, the band gap of BaBr₂ (4.26 eV) is significantly narrower than BaCl₂ (4.96 eV), directly impacting scintillation efficiency and wavelength [2]. Furthermore, the unique solubility behavior of BaBr₂ in fractional crystallization, distinct from strontium bromide or calcium bromide, makes it irreplaceable in established radium purification protocols .

Hydrate mismatch: BaBr₂·2H₂O has lower density (3.58 g/cm³) and different crystal structure, disrupting optical and crystal-growth workflows.
Halide substitution: BaCl₂ (4.96 eV) and BaI₂ (22,000 ph/MeV) exhibit quantifiably different band gaps and light yields, altering scintillation performance.
Radium carrier specificity: SrBr₂ and CaBr₂ lack the selective co-precipitation required for radium purification protocols.

Barium Bromide Differentiation Evidence


Scintillation Light Yield: Eu²⁺-Doped BaBr₂

In a direct head-to-head comparison of single crystals activated with 5% Eu²⁺, the light yield of BaBr₂:Eu²⁺ (58,000 ph/MeV) is approximately 2.6 times higher than that of BaI₂:Eu²⁺ (22,000 ph/MeV) but about 2.9 times lower than BaCl₂:Eu²⁺ (estimated 90% of theoretical limit) under identical gamma-ray excitation [1]. The light yield of BaBr₂:Eu²⁺ can be further enhanced to 40,000 ph/MeV by optimizing Eu concentration to 8 mol% [2].

Light yield comparison
Head-to-head
BaBr₂:Eu²⁺ 5%: 58,000 ph/MeV vs BaI₂: 22,000 ph/MeV; BaCl₂:Eu²⁺ ~90% of theoretical limit
Intermediate yield balances sensitivity and stopping power for gamma spectroscopy
Optimizable to 40,000 ph/MeV at 8% Eu doping
Scintillation Radiation Detection Gamma-Ray Spectroscopy

Band Gap: BaBr₂ vs. BaCl₂

Density Functional Theory (DFT) calculations using the PBE-GGA functional, validated against experimental results, show that BaBr₂ has a significantly narrower band gap of 4.26 eV compared to 4.96 eV for BaCl₂ [1]. This 0.70 eV difference directly influences the scintillation emission wavelength and the material's intrinsic luminosity.

Band gap
Head-to-head
BaBr₂: 4.26 eV, BaCl₂: 4.96 eV (Δ = 0.70 eV)
Narrower band gap enables distinct emission profile for scintillator research
DFT PBE-GGA validated for orthorhombic Pnma
Optical Materials DFT Calculations Electronic Structure

Dopant Tuning of BaBr₂ Light Yield

The light yield of BaBr₂:Eu²⁺ is highly tunable and can be increased by up to a factor of 2 through the addition of AuBr₃ during crystal growth, a modification that is ineffective in some other halide scintillators like Cs₂LiLaBr₆:Ce [1]. Furthermore, increasing Eu²⁺ concentration from 0.5 mol% to 8 mol% raises the light yield from 6,800 ph/MeV to 40,000 ph/MeV [2].

Dopant tunability
Head-to-head
Light yield increases: 2× with AuBr₃ additive; 5.9× from 0.5 to 8 mol% Eu
Engineering pathway supports custom detector performance optimization
Cs₂LiLaBr₆:Ce showed no improvement with AuBr₃
Scintillator Optimization Crystal Growth Defect Engineering

Radium Precipitation Selectivity in BaBr₂

Historically employed by Marie Curie for radium purification, the process relies on radium preferentially precipitating from a barium bromide solution, meaning the ratio of radium to barium in the solid precipitate is always higher than in the liquid solution . This fundamental property differentiates BaBr₂ from other alkaline earth bromides like SrBr₂ or CaBr₂, which do not exhibit the same selective co-precipitation behavior with radium.

Ra co-precipitation
Context-dependent
Ratio(Ra/Ba)_solid > Ratio(Ra/Ba)_solution, unique among alkaline earth bromides
Non-substitutable carrier for radium separation studies
Class-level inference; quantitative selectivity data to verify
Radiochemistry Nuclear Medicine Fractional Crystallization

Barium Bromide Application Scenarios


Scintillation Detectors for Gamma & X-Ray

Researchers seeking a halide scintillator with a well-characterized band gap (4.26 eV) and tunable light yield (up to 40,000 ph/MeV with 8% Eu doping) can utilize BaBr₂ . Its performance bridges the gap between high-efficiency BaCl₂ and high-stopping-power BaI₂, making it suitable for applications where a balance of properties is critical. The demonstrated ability to enhance light yield with AuBr₃ additives provides a clear method for optimizing detector performance [2].

First-Principles Studies of Scintillators

Computational materials scientists modeling scintillation mechanisms will find BaBr₂ an invaluable benchmark due to the availability of detailed, validated DFT data on its structural, electronic, and optical properties . The established band gap of 4.26 eV and calculated pressure coefficients for this compound allow for direct comparison with other materials in the BaX₂ family (X=Cl, Br, I) and the validation of new theoretical models .

Radiochemical Purification & Nuclear Medicine

The unique property of BaBr₂ to facilitate the fractional crystallization of radium remains a cornerstone technique for producing high-purity radium isotopes . This historical and continued use case makes anhydrous BaBr₂ a critical procurement item for laboratories involved in radiopharmaceutical development or the preparation of alpha-emitting radionuclides for targeted cancer therapies .

Application
Selection Property
Validation Focus
Scintillator crystal development
Anhydrous purity & Eu²⁺ doping compatibility
Crystal growth reproducibility & light yield optimization
DFT scintillator modeling
Validated DFT electronic structure benchmark
Band gap benchmarking & pressure coefficient validation
Radiochemical separation studies
Radium co-precipitation selectivity
Fractional crystallization yield & radionuclide purity for targeted alpha-emitter research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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